

# A Comparative Analysis of Experimental and Predicted Properties of 3-Methoxymethoxy-5-phenylisoxazole

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## Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

Cat. No.: B8442943

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For Researchers, Scientists, and Drug Development Professionals: An objective guide comparing the theoretical and available experimental data of **3-Methoxymethoxy-5-phenylisoxazole** and its isomer, providing crucial data for further research and development.

In the realm of medicinal chemistry and drug discovery, the accurate characterization of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide presents a comparative analysis of the predicted properties of **3-Methoxymethoxy-5-phenylisoxazole** and the available experimental data for a closely related structural isomer, 5-(3-methoxyphenyl)-3-phenylisoxazole. Due to the absence of direct experimental data for **3-Methoxymethoxy-5-phenylisoxazole** in publicly accessible literature, this comparison serves as a valuable initial assessment for researchers.

## Physicochemical Properties: A Side-by-Side Comparison

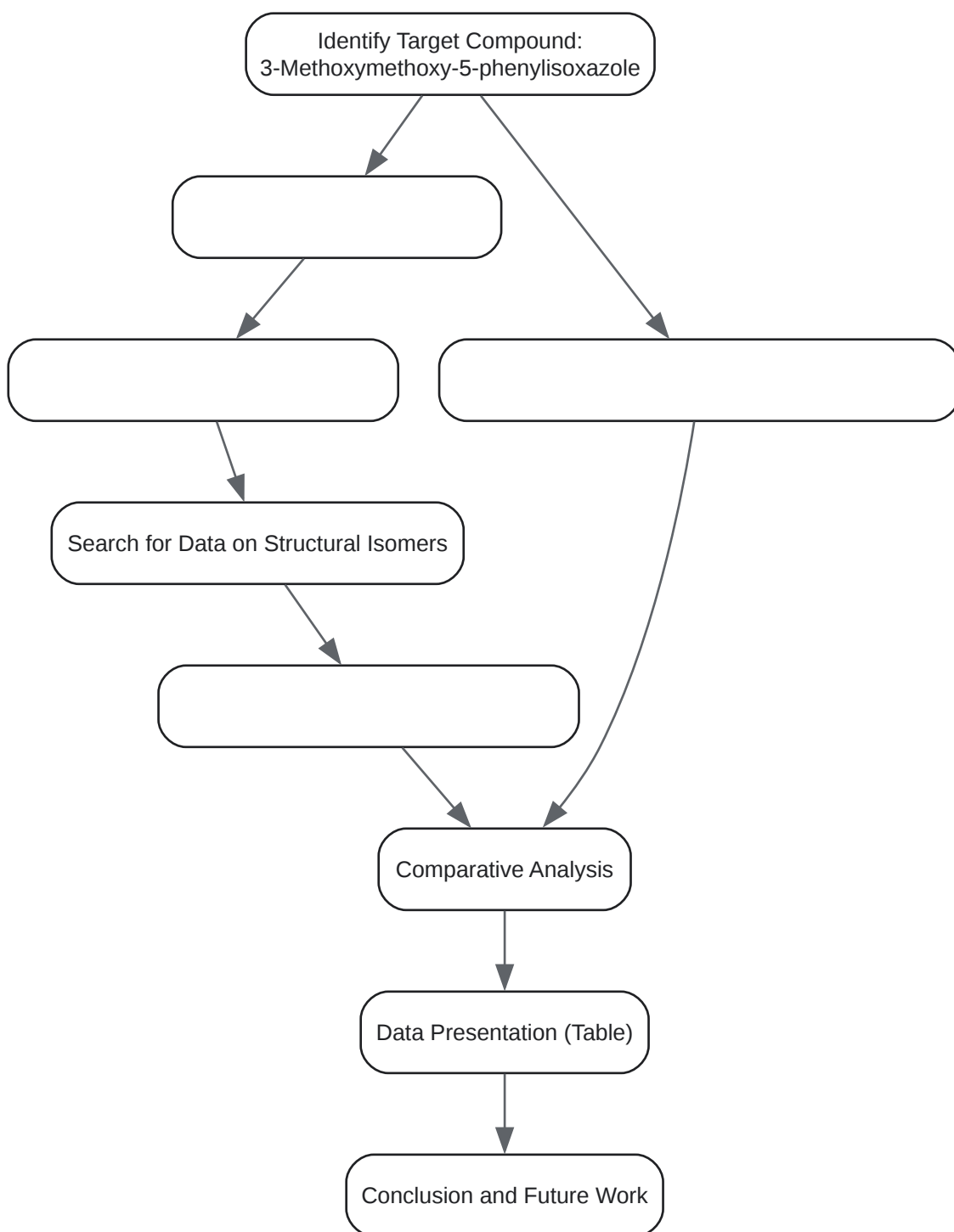
The following table summarizes the predicted physicochemical properties for **3-Methoxymethoxy-5-phenylisoxazole** alongside the experimental melting point of its structural isomer, 5-(3-methoxyphenyl)-3-phenylisoxazole. It is crucial to note that while these molecules

are isomers, their differing substituent positions on the isoxazole ring can lead to variations in their physical properties.

Property	3-Methoxymethoxy-5-phenylisoxazole (Predicted)	5-(3-methoxyphenyl)-3-phenylisoxazole (Experimental)
Molecular Formula	C11H11NO3	C16H13NO2
Molecular Weight	205.21 g/mol	251.28 g/mol
Melting Point	Predicted values vary depending on the algorithm used.	70-71 °C[1]
Boiling Point	Predicted values vary depending on the algorithm used.	Not available
LogP (Octanol-Water Partition Coefficient)	Predicted values vary depending on the algorithm used.	Not available
Aqueous Solubility	Predicted values vary depending on the algorithm used.	Not available

## Visualizing the Comparison Workflow

The process of comparing experimental and predicted data is a fundamental workflow in chemical research. The following diagram illustrates this logical progression, from data acquisition to comparative analysis.



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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted Properties of 3-Methoxymethoxy-5-phenylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8442943#comparison-of-experimental-vs-predicted-properties-of-3-methoxymethoxy-5-phenylisoxazole>]

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